molecular formula C18H12Br2N2O3S B3207223 6-(4-bromobenzenesulfonyl)-N-(4-bromophenyl)pyridine-3-carboxamide CAS No. 1040680-43-0

6-(4-bromobenzenesulfonyl)-N-(4-bromophenyl)pyridine-3-carboxamide

Cat. No.: B3207223
CAS No.: 1040680-43-0
M. Wt: 496.2 g/mol
InChI Key: FPHRJZNLIXPNBM-UHFFFAOYSA-N
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Description

6-(4-Bromobenzenesulfonyl)-N-(4-bromophenyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a 4-bromobenzenesulfonyl group at position 6 and a 4-bromophenyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-(4-bromophenyl)-6-(4-bromophenyl)sulfonylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2N2O3S/c19-13-2-6-15(7-3-13)22-18(23)12-1-10-17(21-11-12)26(24,25)16-8-4-14(20)5-9-16/h1-11H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHRJZNLIXPNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromobenzenesulfonyl)-N-(4-bromophenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution with Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the pyridine derivative.

    Addition of the Bromophenyl Group: The bromophenyl group is added through a coupling reaction, such as a Suzuki coupling, involving a bromophenyl boronic acid and the pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromobenzenesulfonyl)-N-(4-bromophenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives.

Scientific Research Applications

6-(4-bromobenzenesulfonyl)-N-(4-bromophenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-bromobenzenesulfonyl)-N-(4-bromophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to changes in cellular signaling pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and inferred biological activity.

Structural Comparison
Compound Name Key Substituents Core Heterocycle Functional Groups Evidence ID
6-(4-Bromobenzenesulfonyl)-N-(4-bromophenyl)pyridine-3-carboxamide 4-Bromobenzenesulfonyl, 4-bromophenyl carboxamide Pyridine Sulfonyl, carboxamide, bromine N/A
4-(4-Bromophenyl)-5-cyano-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide 4-Bromophenyl, cyano, methyl, thioxo Dihydropyridine Thioxo (C=S), cyano, carboxamide
1-{6-[(4-Bromophenyl)sulfanyl]-3-pyridazinyl}-N-(4-pyridinylmethyl)-3-piperidinecarboxamide 4-Bromophenyl sulfanyl, 4-pyridinylmethyl carboxamide, piperidine Pyridazine Sulfanyl (C-S), piperidine, carboxamide
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide 4-Bromophenyl, thiazolidinone (4-oxo), stereocenter (S-configuration) Pyridine-thiazolidinone Thiazolidinone (C=O, S), carboxamide
Asciminib (ABL001) Chlorodifluoromethoxy, hydroxypyrrolidinyl, pyrazole Pyridine Chlorodifluoromethoxy, hydroxypyrrolidine, pyrazole, carboxamide

Key Observations :

  • Sulfonyl vs. Thioxo/Thioether: The target compound’s sulfonyl group (electron-withdrawing) contrasts with the thioxo (C=S, ) and sulfanyl (C-S, ) groups in analogs.
  • Bromophenyl vs. Other Aromatic Substituents : The dual bromophenyl groups in the target compound increase hydrophobicity compared to Asciminib’s chlorodifluoromethoxy group () or the pyridinylmethyl group in . Bromine’s steric bulk may influence binding pocket interactions in biological targets.
  • Core Heterocycles: Pyridine (target) vs. dihydropyridine (), pyridazine (), and pyridine-thiazolidinone hybrids (). Thiazolidinone rings () introduce conformational rigidity and hydrogen-bonding sites via the carbonyl group .
Physicochemical Properties
  • Lipophilicity : The target compound’s bromine atoms likely increase logP compared to Asciminib (), which has polar groups like hydroxypyrrolidine and pyrazole.
  • Solubility : Sulfonyl groups improve aqueous solubility relative to thioxo () or sulfanyl () analogs. However, the bromophenyl groups may counteract this by increasing hydrophobicity.
  • Metabolic Stability : Thioether groups () are prone to oxidation, whereas sulfonyl groups (target) are metabolically stable, suggesting longer in vivo half-life .
Crystallographic and Conformational Data
  • Intermolecular Interactions: ’s compound exhibits hydrogen bonding (N–H⋯O, C–H⋯O) and π–π stacking, stabilized by its carboxamide and thiazolidinone groups. The target compound’s sulfonyl group may similarly stabilize crystal structures via hydrogen bonds .

Biological Activity

Overview

6-(4-bromobenzenesulfonyl)-N-(4-bromophenyl)pyridine-3-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyridine ring with a carboxamide group and various brominated phenyl groups, suggests a range of interactions with biological targets.

Chemical Structure and Properties

The compound features several key functional groups:

  • Pyridine Ring : A six-membered aromatic ring that can participate in various chemical reactions.
  • Carboxamide Group : Enhances solubility and may influence biological activity.
  • Brominated Phenyl Groups : The presence of bromine atoms increases the compound's reactivity and potential for interaction with biological macromolecules.
Feature Description
Chemical Formula C17_{17}H14_{14}Br2_{2}N2_{2}O2_{2}S
Molecular Weight 431.17 g/mol
Solubility Enhanced due to sulfonyl group
Potential Applications Anticancer, anti-inflammatory, enzyme inhibition

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular pathways. Notably, it has been shown to interact with:

  • Fibroblast Growth Factor Receptor (FGFR) : Inhibition can lead to reduced cell proliferation and survival, making it a candidate for cancer therapy.
  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : Compounds with similar structures have demonstrated potent inhibitory effects on GSK-3β, which is involved in various signaling pathways related to cancer and neurodegeneration .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell lines by disrupting critical signaling pathways.

  • Cell Lines Tested : Various human cancer cell lines including breast, prostate, and colon cancer.
  • IC50 Values : Preliminary data suggest IC50 values in the low micromolar range, indicating potent activity against targeted cancer cells.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies involving microglial BV-2 cells revealed that it effectively reduces the production of pro-inflammatory cytokines.

  • Cytokine Inhibition : Significant reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels was observed at concentrations as low as 1 µM .

Case Studies

  • Inhibition of FGFR Signaling :
    • A study demonstrated that the compound effectively inhibited FGFR-mediated signaling in a breast cancer model, leading to decreased tumor growth in xenograft studies.
    • Results indicated a correlation between dose and tumor size reduction.
  • Neuroprotective Effects :
    • In models of neurodegeneration, the compound exhibited protective effects against tau hyperphosphorylation.
    • This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 6-(4-bromobenzenesulfonyl)-N-(4-bromophenyl)pyridine-3-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as sulfonylation of pyridine derivatives followed by coupling with bromophenyl amines. Key parameters include:

  • Temperature : Maintaining 60–80°C during sulfonylation to prevent side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Purity Monitoring : Thin-layer chromatography (TLC) at each step ensures intermediate purity .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and functional groups (e.g., sulfonyl and bromophenyl moieties) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns .
  • Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Q. How can researchers design initial bioactivity assays to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use kinetic assays (e.g., spectrophotometric monitoring) to test inhibition of target enzymes like kinases or proteases .
  • Cell-Based Viability Tests : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
  • Statistical Analysis : ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to determine significance thresholds (p < 0.05) .

Advanced Research Questions

Q. How should researchers address contradictory data in pharmacological studies, such as inconsistent IC₅₀ values across assays?

  • Methodological Answer :

  • Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature) .
  • Target Selectivity Profiling : Use kinase/GPCR panels to identify off-target effects .
  • Data Normalization : Compare results against reference inhibitors (e.g., staurosporine for kinases) to control for variability .

Q. What computational strategies can predict reaction pathways and optimize synthesis protocols for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states and energetics for sulfonylation/amide coupling steps .
  • Machine Learning : Train models on existing reaction datasets to recommend optimal solvents/catalysts .
  • Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) identify low-energy pathways .

Q. How can reaction mechanisms involving the sulfonyl and bromophenyl groups be experimentally validated?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁸O-labeled sulfonyl groups to trace oxygen transfer in hydrolysis reactions .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm bonding patterns .

Q. What methodologies enable efficient optimization of multi-step reactions for scaling up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent ratios, catalyst loading) .
  • Continuous Flow Chemistry : Reduces side reactions and improves yield in sulfonylation steps .
  • In-line Analytics : Real-time monitoring via Raman spectroscopy ensures reaction completion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-bromobenzenesulfonyl)-N-(4-bromophenyl)pyridine-3-carboxamide
Reactant of Route 2
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6-(4-bromobenzenesulfonyl)-N-(4-bromophenyl)pyridine-3-carboxamide

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